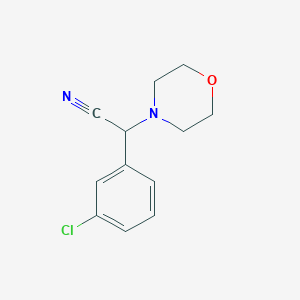![molecular formula C8H5ClO4S2 B6316892 1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride CAS No. 302798-37-4](/img/structure/B6316892.png)
1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride
Overview
Description
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,1-dioxo-1H-benzo[b]thiophene-6-sulfonic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonic acid+SOCl2→1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride undergoes various chemical reactions, including:
- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
- Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
- Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
- Substitution Reactions: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the generated hydrochloric acid (HCl).
- Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
- Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
- Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
- Oxidation Reactions: Sulfonic acid derivatives.
- Reduction Reactions: Sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry::- Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
- Employed in the synthesis of various heterocyclic compounds.
- Utilized in the modification of biomolecules such as proteins and peptides to study their structure and function.
- Acts as a cross-linking agent in the preparation of bioconjugates.
- Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
- Studied for its antimicrobial and anticancer properties.
- Used in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives.
Molecular Targets and Pathways::- The compound targets nucleophilic sites on biomolecules such as amino groups in proteins and peptides.
- It can modify the structure and function of biomolecules by forming stable sulfonamide or sulfonate ester linkages.
Comparison with Similar Compounds
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Benzenesulfonyl chloride: Similar in reactivity but lacks the heterocyclic benzo[b]thiophene structure.
- Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon atom.
- Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of the benzo[b]thiophene ring.
- The presence of the benzo[b]thiophene ring in 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride imparts unique electronic and steric properties, making it distinct from other sulfonyl chloride compounds.
- Its heterocyclic structure can influence its reactivity and interactions with other molecules, providing opportunities for specialized applications in research and industry.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMYHSHOGSJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)






